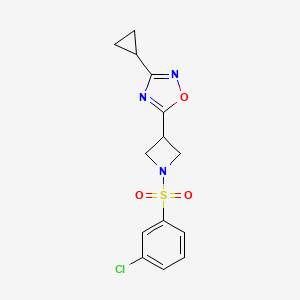
5-(1-((3-Chlorophenyl)sulfonyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-((3-Chlorophenyl)sulfonyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of azetidine, oxadiazole, and sulfonyl groups, which contribute to its distinctive chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-((3-Chlorophenyl)sulfonyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Construction of the Oxadiazole Ring: The oxadiazole ring is formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Final Assembly: The final compound is assembled by coupling the azetidine and oxadiazole intermediates under suitable conditions, often involving condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and azetidine rings.
Reduction: Reduction reactions may target the oxadiazole ring, potentially leading to ring-opening or hydrogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce partially or fully hydrogenated compounds.
科学的研究の応用
Case Studies
- A study evaluated the cytotoxic effects of oxadiazole derivatives against multiple cancer cell lines, including human colon adenocarcinoma (HT-29) and breast cancer cells (MCF-7), reporting IC50 values ranging from 10 to 50 µM .
- Another investigation demonstrated that related oxadiazole derivatives effectively inhibited tumor growth in vivo in mouse models of breast cancer .
Spectrum of Activity
Compounds containing the oxadiazole ring have shown broad-spectrum antimicrobial activity against various bacteria and fungi. Research indicates efficacy against both Gram-positive and Gram-negative bacteria.
Data Summary
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 64 µg/mL |
| Compound C | Candida albicans | 16 µg/mL |
Mechanism
The anti-inflammatory properties of this compound are attributed to its ability to inhibit pro-inflammatory cytokines and pathways involved in inflammation. Oxadiazole derivatives have been shown to significantly reduce levels of TNF-alpha and IL-6 in vitro.
Research Findings
Studies have demonstrated that certain oxadiazole derivatives can effectively mitigate inflammatory responses in various cellular models, indicating their potential as therapeutic agents in treating inflammatory diseases .
Other Pharmacological Activities
Beyond anticancer, antimicrobial, and anti-inflammatory effects, research has indicated that oxadiazole derivatives may possess additional pharmacological activities:
- Antiviral : Some studies suggest potential antiviral properties against specific viral strains.
- Antidiabetic : Preliminary data indicate that these compounds may influence glucose metabolism positively.
作用機序
The mechanism of action of 5-(1-((3-Chlorophenyl)sulfonyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 5-(1-((3-Chlorophenyl)sulfonyl)azetidin-3-yl)-3-(thiophen-2-ylmethyl)-1,2,4-oxadiazole
- 5-azetidin-3-yl-3-(3-chlorophenyl)-1,2,4-oxadiazole hydrochloride
Uniqueness
Compared to similar compounds, 5-(1-((3-Chlorophenyl)sulfonyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole stands out due to its cyclopropyl group, which imparts unique steric and electronic properties. This can influence its reactivity and interactions with biological targets, potentially leading to distinct pharmacological profiles and applications.
特性
IUPAC Name |
5-[1-(3-chlorophenyl)sulfonylazetidin-3-yl]-3-cyclopropyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3S/c15-11-2-1-3-12(6-11)22(19,20)18-7-10(8-18)14-16-13(17-21-14)9-4-5-9/h1-3,6,9-10H,4-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRANXSIBBJOASC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3CN(C3)S(=O)(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













